molecular formula C17H20N2O4S B4239363 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea

Cat. No.: B4239363
M. Wt: 348.4 g/mol
InChI Key: JTPKOOFHDPMDJN-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be introduced through the reaction of a suitable thiophene derivative with an oxidizing agent to form the 1,1-dioxidotetrahydro-3-thienyl intermediate.

    Coupling with Furyl and Phenylurea Groups: The intermediate is then reacted with a furylmethylamine derivative and a phenylisocyanate to form the final compound. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Use as a probe in biochemical assays to study enzyme interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea Derivatives: Compounds with similar urea moieties but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea is unique due to the combination of its thienyl, furyl, and phenylurea groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-7-8-16(23-13)11-19(15-9-10-24(21,22)12-15)17(20)18-14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPKOOFHDPMDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea

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